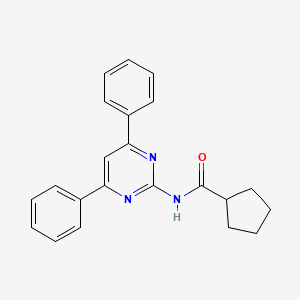![molecular formula C17H17N3OS B12901440 7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline CAS No. 677343-26-9](/img/structure/B12901440.png)
7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-((4-Methoxyphenyl)thio)-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-Methoxyphenyl)thio)-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with 4-methoxybenzenethiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反应分析
Types of Reactions
7-((4-Methoxyphenyl)thio)-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazoline derivatives
Substitution: Various substituted quinazoline derivatives
科学研究应用
作用机制
The mechanism of action of 7-((4-Methoxyphenyl)thio)-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact molecular pathways involved can vary depending on the specific biological context and target.
相似化合物的比较
Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Dihydroquinazolinone derivatives: Similar in structure but differ in the degree of saturation; also studied for their therapeutic potential.
Uniqueness
7-((4-Methoxyphenyl)thio)-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline is unique due to the presence of the methoxyphenylthio group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development.
属性
CAS 编号 |
677343-26-9 |
|---|---|
分子式 |
C17H17N3OS |
分子量 |
311.4 g/mol |
IUPAC 名称 |
7-(4-methoxyphenyl)sulfanyl-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline |
InChI |
InChI=1S/C17H17N3OS/c1-21-13-2-4-14(5-3-13)22-15-6-7-16-12(10-15)11-20-9-8-18-17(20)19-16/h2-7,10H,8-9,11H2,1H3,(H,18,19) |
InChI 键 |
RIZFVUNDZZLBEV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)SC2=CC3=C(C=C2)NC4=NCCN4C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


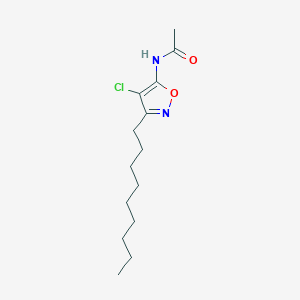


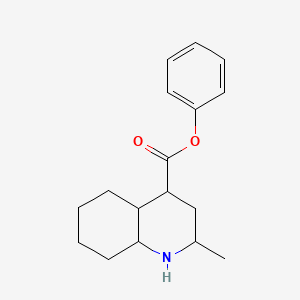
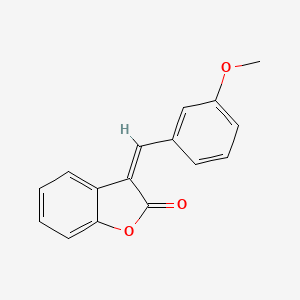
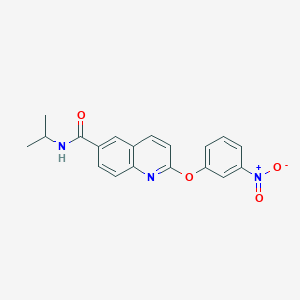
![Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-](/img/structure/B12901405.png)

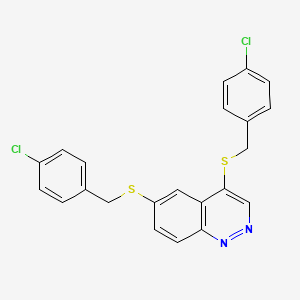

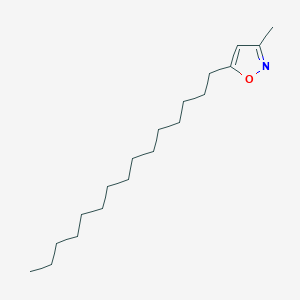
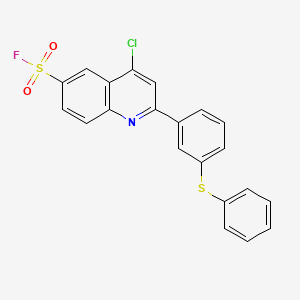
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)
